
10-Undecenamide, N-(4-pyridylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenamide, N-(4-pyridylmethyl)- is a chemical compound with the molecular formula C17H26N2O It is known for its unique structure, which combines an amide group with a pyridylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenamide, N-(4-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with N-(4-pyridylmethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for 10-Undecenamide, N-(4-pyridylmethyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-Undecenamide, N-(4-pyridylmethyl)- can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted pyridylmethyl derivatives.
Applications De Recherche Scientifique
10-Undecenamide, N-(4-pyridylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-Undecenamide, N-(4-pyridylmethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridylmethyl group can enhance the compound’s binding affinity to specific targets, while the undecenamide chain can influence its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecenamide: Lacks the pyridylmethyl group, making it less versatile in certain applications.
N-(4-Pyridylmethyl)acetamide: Has a shorter alkyl chain, which can affect its physical properties and reactivity.
N-(4-Pyridylmethyl)decanamide: Similar structure but with a different alkyl chain length.
Uniqueness
10-Undecenamide, N-(4-pyridylmethyl)- stands out due to its combination of a long alkyl chain and a pyridylmethyl group. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
102613-11-6 |
|---|---|
Formule moléculaire |
C17H26N2O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-(pyridin-4-ylmethyl)undec-10-enamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-10-17(20)19-15-16-11-13-18-14-12-16/h2,11-14H,1,3-10,15H2,(H,19,20) |
Clé InChI |
HMWXWKGXAPPCJA-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)NCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


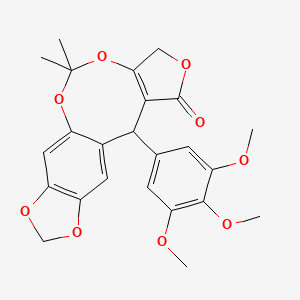
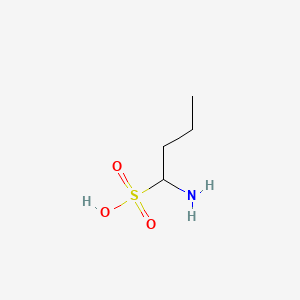
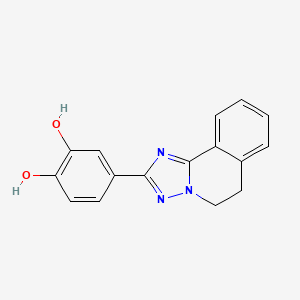

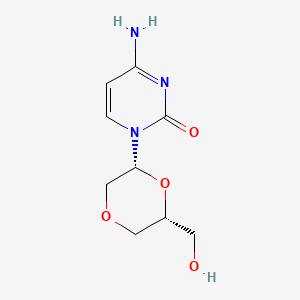
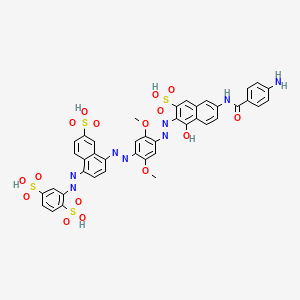

![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)

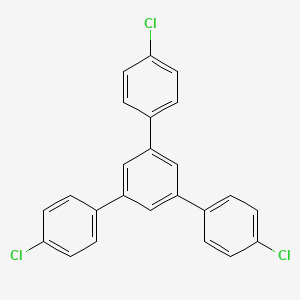
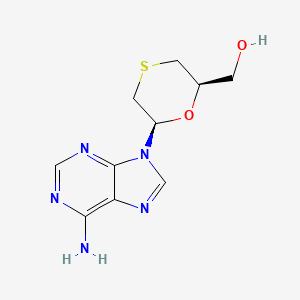
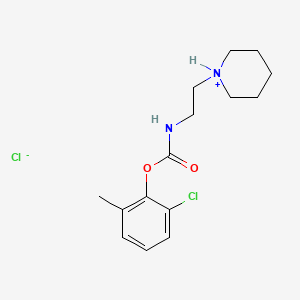
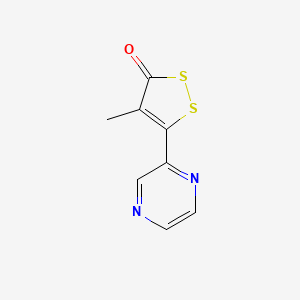
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)
